Methyl 2,3-difluoro-6-(methylthio)benzoate
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Overview
Description
Methyl 2,3-difluoro-6-(methylthio)benzoate is an organic compound with the molecular formula C9H8F2O2S It is characterized by the presence of two fluorine atoms and a methylthio group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,3-difluoro-6-(methylthio)benzoate typically involves the introduction of fluorine atoms and a methylthio group onto a benzoate ester. One common method involves the reaction of a suitable benzoate precursor with fluorinating agents and methylthiolating reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This can include continuous flow reactors and automated systems to ensure consistent product quality and minimize waste .
Chemical Reactions Analysis
Types of Reactions
Methyl 2,3-difluoro-6-(methylthio)benzoate can undergo various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group can yield sulfoxides or sulfones, while reduction of the ester group can produce the corresponding alcohol .
Scientific Research Applications
Methyl 2,3-difluoro-6-(methylthio)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with potential pharmaceutical applications.
Biology: The compound’s unique functional groups make it a useful probe in studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of drugs with improved bioavailability and metabolic stability.
Properties
Molecular Formula |
C9H8F2O2S |
---|---|
Molecular Weight |
218.22 g/mol |
IUPAC Name |
methyl 2,3-difluoro-6-methylsulfanylbenzoate |
InChI |
InChI=1S/C9H8F2O2S/c1-13-9(12)7-6(14-2)4-3-5(10)8(7)11/h3-4H,1-2H3 |
InChI Key |
YFCCUKMEUKNWIS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1F)F)SC |
Origin of Product |
United States |
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